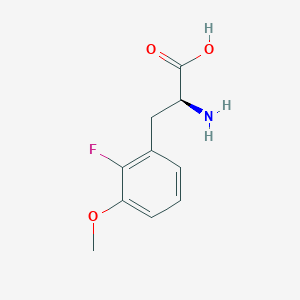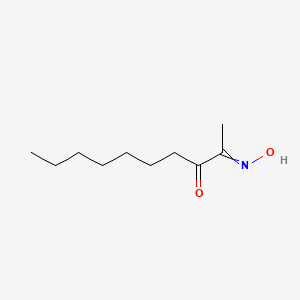![molecular formula C15H24O3 B12516968 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol CAS No. 685888-20-4](/img/structure/B12516968.png)
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is an organic compound with the molecular formula C15H24O3. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with a hexyloxy group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol typically involves the reaction of 2-methyl-4-(hexyloxy)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]acetaldehyde or 2-[4-(Hexyloxy)-2-methylphenoxy]acetone.
Reduction: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]ethane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol involves its interaction with cellular membranes. The hexyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hexyloxy)ethanol: A glycol ether with similar structural features but lacks the phenoxy group.
Phenoxyethanol: A simpler analog without the hexyloxy and methyl substitutions.
2-[4-(Methoxy)-2-methylphenoxy]ethan-1-ol: Similar structure but with a methoxy group instead of a hexyloxy group.
Uniqueness
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is unique due to the presence of both the hexyloxy and methyl groups on the phenoxy ring. These substitutions enhance its lipophilicity and chemical stability, making it more effective in applications requiring membrane interaction and chemical resistance.
Eigenschaften
CAS-Nummer |
685888-20-4 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-(4-hexoxy-2-methylphenoxy)ethanol |
InChI |
InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3 |
InChI-Schlüssel |
JDDBOUJEOMZOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1)OCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
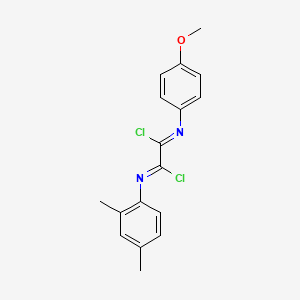
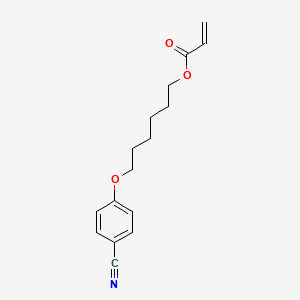
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
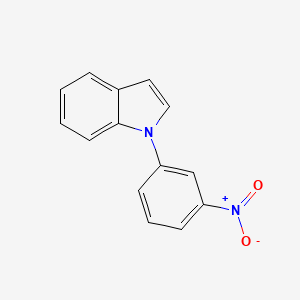
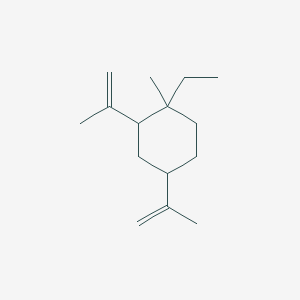
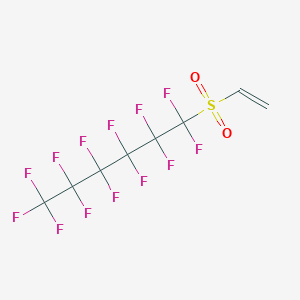
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
